Methyl 3-amino-4-phenoxybenzoate
Overview
Description
Methyl 3-amino-4-phenoxybenzoate (MAPB) is an organic compound with a wide range of applications in the scientific field. Its unique chemical structure and properties make it an attractive molecule for researchers and chemists to explore.
Scientific Research Applications
Fluorescent Sensor for Aluminum Detection
Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a chemosensor synthesized from methyl 3,5-diformyl-4-hydroxybenzoate, demonstrates high sensitivity and selectivity for detecting Al3+ ions. It's been applied in confocal fluorescence microscopy for bio-imaging in human cervical HeLa cancer cell lines, showing potential in biological imaging applications (Ye et al., 2014).
Bacterial Metabolism of Phenoxybenzoates
Research on Pseudomonas species capable of metabolizing 3-phenoxybenzoate, a metabolite from pyrethroid insecticide breakdown, highlights the potential application of these bacteria in bioremediation. This study characterized the metabolic pathways and enzyme kinetics, suggesting applications in environmental clean-up (Topp & Akhtar, 1991).
Co-Culture in Biodegradation
A two-membered bacterial co-culture was found to effectively mineralize 3-phenoxybenzoic acid, an intermediate in pyrethroid insecticide degradation. This research sheds light on the potential use of such bacterial co-cultures in biodegradation processes, especially for soil and environmental remediation (Topp & Akhtar, 1990).
Modeling Enzyme Mechanisms
A study involving the copper-mediated oxygenation of methyl 4-hydroxybenzoate used dinuclear copper(I) complexes to mimic the activity of the copper enzyme tyrosinase. This research aids in understanding enzyme mechanisms, particularly in phenol ortho-hydroxylation, which has implications in biochemistry and pharmacology (Casella et al., 1996).
Application in Polymer Chemistry
The in-situ polymerization of 3-phenoxybenzoic acid with vapor-grown carbon nanofibers in poly(phosphoric acid) was studied for creating composite materials. This research indicates the potential application of such composites in material science, particularly for enhanced mechanical and thermal properties (Baek et al., 2004).
Enzyme Studies in Microbiology
The anaerobic metabolism of phenolic compounds like 4-hydroxybenzoate was investigated in a Pseudomonas species, revealing insights into the role of coenzyme A ligases in metabolic pathways. This study contributes to our understanding of microbial metabolism, particularly in the context of environmental and industrial microbiology (Biegert et al., 1993).
Mechanism of Action
Target of Action
Methyl 3-amino-4-phenoxybenzoate primarily targets the Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) and Glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .
Mode of Action
This compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and activates it . It also has the ability to activate glucokinase . The activation of these targets leads to various downstream effects that contribute to the compound’s overall pharmacological activity .
Biochemical Pathways
The activation of PPAR-γ and glucokinase by this compound influences several biochemical pathways. PPAR-γ activation is known to regulate lipid metabolism, glucose homeostasis, and anti-inflammatory responses . On the other hand, the activation of glucokinase enhances glucose utilization and insulin secretion, playing a vital role in maintaining glucose homeostasis .
Result of Action
The activation of PPAR-γ and glucokinase by this compound leads to several molecular and cellular effects. It has been found to inhibit protein glycation , a process that can lead to the formation of advanced glycation end products (AGEs) associated with various pathological conditions, including diabetes and aging .
properties
IUPAC Name |
methyl 3-amino-4-phenoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSFAHCVNTZNFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247810 | |
Record name | Benzoic acid, 3-amino-4-phenoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
227275-02-7 | |
Record name | Benzoic acid, 3-amino-4-phenoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227275-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-amino-4-phenoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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